N-butyl-8-methoxyquinoline-5-sulfonamide
CAS No.:
Cat. No.: VC10555107
Molecular Formula: C14H18N2O3S
Molecular Weight: 294.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18N2O3S |
|---|---|
| Molecular Weight | 294.37 g/mol |
| IUPAC Name | N-butyl-8-methoxyquinoline-5-sulfonamide |
| Standard InChI | InChI=1S/C14H18N2O3S/c1-3-4-10-16-20(17,18)13-8-7-12(19-2)14-11(13)6-5-9-15-14/h5-9,16H,3-4,10H2,1-2H3 |
| Standard InChI Key | HTLGDQYGZISUMN-UHFFFAOYSA-N |
| SMILES | CCCCNS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)OC |
| Canonical SMILES | CCCCNS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)OC |
Introduction
Chemical Structure and Synthetic Pathways
N-Butyl-8-methoxyquinoline-5-sulfonamide belongs to the 8-methoxyquinoline-5-sulfonamide family, distinguished by its substitution pattern. The quinoline core is functionalized with a methoxy group at position 8, which replaces the hydroxyl group found in biologically active 8-hydroxyquinoline (8-HQ) derivatives. The sulfonamide moiety at position 5 is further modified with a butyl chain, enhancing the compound’s lipophilicity and potential membrane permeability .
Synthesis of 8-Methoxyquinoline-5-Sulfonamide Derivatives
The synthesis of N-butyl-8-methoxyquinoline-5-sulfonamide follows a multi-step protocol derived from methodologies applied to analogous compounds :
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Sulfonation of 8-Methoxyquinoline: 8-Methoxyquinoline undergoes sulfonation using chlorosulfonic acid to yield 8-methoxyquinoline-5-sulfonyl chloride.
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Amination with Butylamine: The sulfonyl chloride intermediate reacts with n-butylamine in anhydrous acetonitrile, facilitated by triethylamine as a base, to form the target sulfonamide.
This method, adapted from studies on structurally similar derivatives, typically achieves moderate to high yields (60–85%) . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) are employed to confirm structural integrity, with characteristic signals for the butyl chain (δH ≈ 0.8–1.5 ppm) and methoxy group (δH ≈ 3.9 ppm) .
Biological Activities and Mechanisms of Action
Mechanistic Insights
Quinoline sulfonamides exert anticancer effects through multiple pathways:
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Cell Cycle Regulation: Upregulation of p53 and p21 proteins, leading to G1/S phase arrest .
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Apoptosis Induction: Modulation of BCL-2/BAX ratios, promoting mitochondrial apoptosis .
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Histone Modification: Reduced H3 expression, altering chromatin dynamics and gene transcription .
Antimicrobial Activity
N-Butyl-8-methoxyquinoline-5-sulfonamide’s structural analogs exhibit broad-spectrum antimicrobial properties. For instance, 8-hydroxyquinoline-5-sulfonamides like PH151 and PH153 showed potent antifungal activity against Candida albicans and dermatophytes, with MIC values as low as 0.5 µg/mL . These compounds disrupt fungal cell wall integrity and inhibit morphogenesis, critical for pathogenicity . Although methoxy substitution typically diminishes antifungal efficacy, the butyl group’s lipophilicity may improve tissue penetration, making N-butyl-8-methoxyquinoline-5-sulfonamide a candidate for topical formulations .
Structure-Activity Relationships (SAR)
The biological profile of quinoline sulfonamides is highly dependent on substitution patterns:
Pharmacological Applications and Future Directions
Challenges and Opportunities
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